

# Spectroscopic Profile of 2,4-Difluorophenylhydrazine: A Technical Guide

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## Compound of Interest

Compound Name: 2,4-Difluorophenylhydrazine

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2,4-Difluorophenylhydrazine**, a crucial reagent and intermediate in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics.

## Executive Summary

Understanding the spectroscopic properties of **2,4-Difluorophenylhydrazine** is fundamental for its identification, purity assessment, and elucidation of its role in chemical reactions. This guide presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such spectra are also provided, alongside a logical workflow for the spectroscopic analysis of this compound.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **2,4-Difluorophenylhydrazine** hydrochloride. While spectra for this compound are available in databases such as PubChem and SpectraBase, the precise, experimentally determined peak values can vary based on instrumentation and conditions.<sup>[1][2][3]</sup> The data presented here are representative and intended for illustrative purposes.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **2,4-Difluorophenylhydrazine**, both <sup>1</sup>H and <sup>13</sup>C NMR provide characteristic signals for the aromatic ring protons and carbons, as well as for the hydrazine moiety.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **2,4-Difluorophenylhydrazine** Hydrochloride (DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~10.5	br s	1H	NH
~8.5	br s	2H	NH <sub>2</sub>
~7.1-7.4	m	3H	Ar-H

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **2,4-Difluorophenylhydrazine** Hydrochloride (DMSO-d<sub>6</sub>)[2]

Chemical Shift ( $\delta$ ) ppm	Assignment
~150-160 (dd)	C-F
~145-155 (dd)	C-F
~130 (d)	C-N
~115 (dd)	Ar-C
~110 (d)	Ar-C
~105 (dd)	Ar-C

Note: The exact chemical shifts and coupling constants for the fluorine-coupled carbons require high-resolution spectral analysis.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **2,4-Difluorophenylhydrazine** hydrochloride is expected to show characteristic

absorption bands for N-H, C-N, C-F, and aromatic C-H and C=C bonds.

Table 3: FT-IR Spectroscopic Data for **2,4-Difluorophenylhydrazine** Hydrochloride (KBr Pellet)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3200-3400	Strong, Broad	N-H stretching (hydrazine)
3000-3100	Medium	Aromatic C-H stretching
1600-1650	Strong	N-H bending
1500-1600	Medium-Strong	Aromatic C=C stretching
1200-1300	Strong	C-N stretching
1100-1200	Strong	C-F stretching

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For **2,4-Difluorophenylhydrazine**, the molecular ion peak and characteristic fragmentation patterns involving the loss of the hydrazine group and fluorine atoms would be expected.

Table 4: Mass Spectrometry Data for **2,4-Difluorophenylhydrazine**

m/z	Relative Intensity (%)	Assignment
144	High	[M] <sup>+</sup> (Molecular Ion)
115	Medium	[M - NH <sub>2</sub> ] <sup>+</sup>
95	Medium	[M - NH <sub>2</sub> - F] <sup>+</sup>
75	Low	[C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid samples like **2,4-Difluorophenylhydrazine** hydrochloride.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2,4-Difluorophenylhydrazine** hydrochloride in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) in an NMR tube.
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
- <sup>13</sup>C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of <sup>13</sup>C. The spectral width should typically be 0-200 ppm.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

## FT-IR Spectroscopy (KBr Pellet Method)

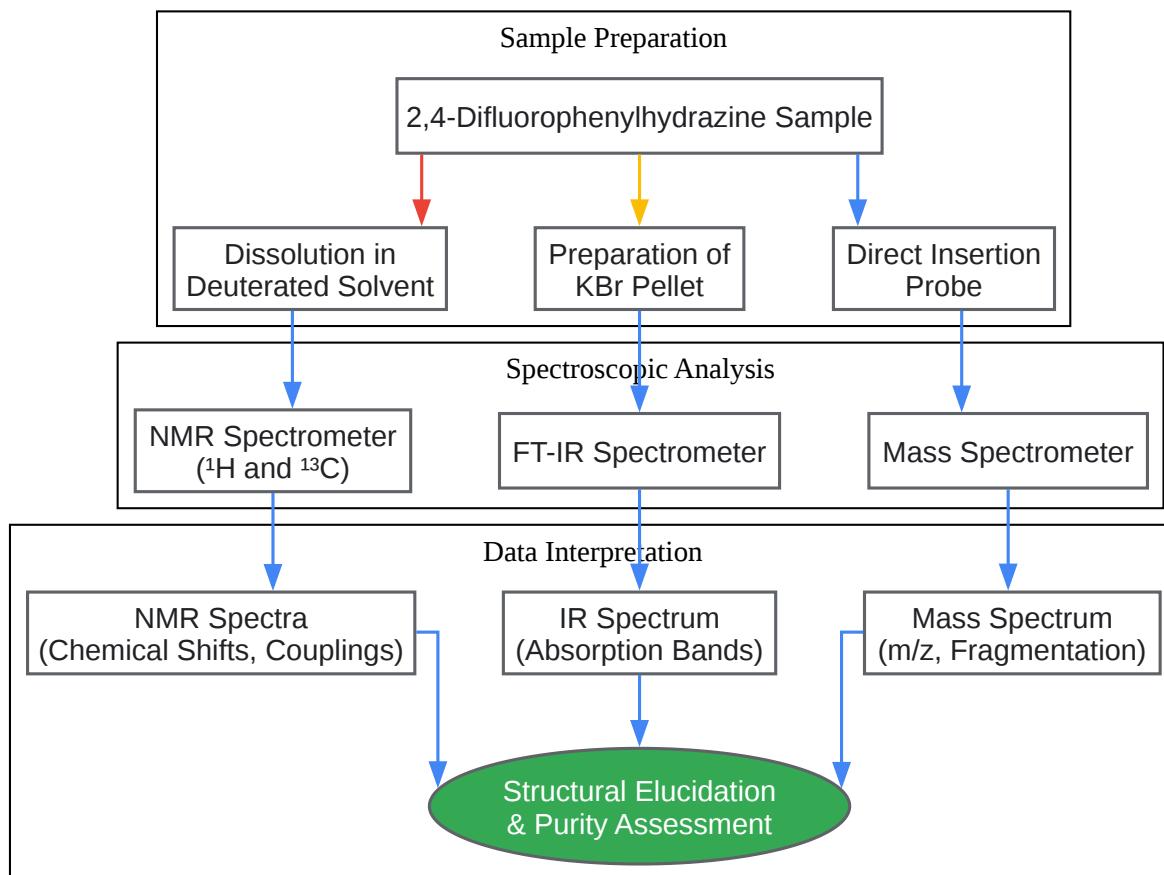
- Sample Preparation: Grind a small amount (1-2 mg) of **2,4-Difluorophenylhydrazine** hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

## Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is vaporized in the ion source.
- Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

## Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **2,4-Difluorophenylhydrazine**.



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Caption: Workflow for Spectroscopic Analysis.

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## References

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